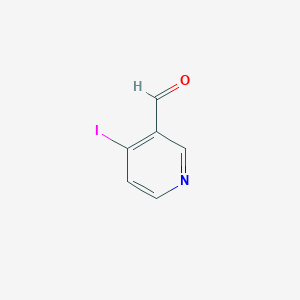

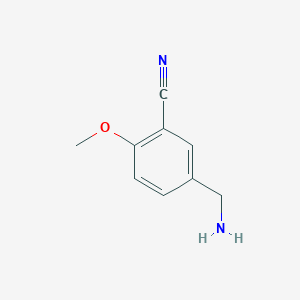

4-Iodo-3-pyridinecarboxaldehyde

Overview

Description

4-Iodo-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of organic compounds known as aryl iodides . It is a derivative of pyridinecarboxaldehyde, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .

Molecular Structure Analysis

The molecular structure of this compound is similar to that of pyridinecarboxaldehydes, which have been studied using Fourier transform infrared, Fourier transform Raman and UV–visible spectra . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities have been determined .Chemical Reactions Analysis

This compound, like other aldehydes, exhibits reactivity towards various nucleophiles. It can undergo reactions such as condensation, reduction, and oxidation . It can also participate in typical aldehyde reactions like forming imines or reacting with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis

This compound is a yellow liquid at room temperature and has a strong, pungent odor . It is sparingly soluble in water but dissolves readily in organic solvents . It is volatile with a relatively low boiling point .Scientific Research Applications

Condensation Mechanisms

A study by Arsene, Coropceanu, and Purcel (2022) explored the condensation reaction of 4-pyridinecarboxaldehyde with aminobenzoic acids. This research offers insights into the molecular properties and reaction stages of such compounds, which are essential for understanding their applications in various fields of science, especially in chemistry and materials science (Arsene, Coropceanu, & Purcel, 2022).

Corrosion Inhibition

Meng et al. (2017) synthesized novel pyridine Schiff base derivatives, including those related to 4-pyridinecarboxaldehyde, and investigated their use as corrosion inhibitors on mild steel. This study demonstrates the potential of 4-pyridinecarboxaldehyde derivatives in industrial applications, particularly in protecting metals from corrosion (Meng et al., 2017).

Spectroscopic Analysis

The matrix-isolation infrared spectra of 4-pyridinecarboxaldehyde, both before and after UV irradiation, were investigated by Ohno et al. (2006). This study highlights the significance of 4-pyridinecarboxaldehyde in spectroscopic analysis and photochemistry, which is crucial for research in physical chemistry and materials science (Ohno et al., 2006).

Electroreduction and Electrooxidation

Rusling and Zuman (1986) studied the electroreductions and electrooxidations of pyridinecarboxaldehydes, including 4-pyridinecarboxaldehyde. This research provides valuable insights into the electrochemical properties of these compounds, which are vital for applications in electrochemistry and material science (Rusling & Zuman, 1986).

Synthesis of Schiff Bases

Kaya, Ayten, and Şenol (2018) synthesized pyridine-based Schiff bases using 4-pyridinecarboxaldehyde and explored their applications in photovoltaic studies. This research indicates the potential of 4-pyridinecarboxaldehyde derivatives in the development of materials for energy applications (Kaya, Ayten, & Şenol, 2018).

Photophysical Properties

A study by Gordillo et al. (2016) focused on a derivative from 2-pyridinecarboxaldehyde, examining its dynamic properties and photoisomerization. This work contributes to the understanding of the photophysical properties of 4-pyridinecarboxaldehyde derivatives, which can be significant in the field of photophysics and molecular electronics (Gordillo et al., 2016).

Safety and Hazards

4-Iodo-3-pyridinecarboxaldehyde is a combustible liquid and may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name |

4-iodopyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQMBXMYGRGVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3245455.png)

![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)

![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)

![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)